1,2-Benzenedicarboxylic acid, mono(hydroxybutyl) ester

Reproductive toxicology Phthalate metabolites Blastocyst quality

1,2-Benzenedicarboxylic acid, mono(hydroxybutyl) ester, systematically referred to as mono(hydroxybutyl)phthalate (MHBP), is a phthalate monoester existing as three regioisomers differentiated by the hydroxyl position on the butyl chain (2-hydroxybutyl, 3-hydroxybutyl, and 4-hydroxybutyl), with the 3-hydroxy isomer (CAS 57074-43-8) and 4-hydroxy isomer (CAS 17498-34-9) being the most documented. It belongs to the benzoic acid ester class and possesses a molecular formula of C₁₂H₁₄O₅ and a monoisotopic mass of 238.084 Da.

Molecular Formula C12H13O5-
Molecular Weight 237.23 g/mol
Cat. No. B12332634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenedicarboxylic acid, mono(hydroxybutyl) ester
Molecular FormulaC12H13O5-
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCO
InChIInChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)/p-1
InChIKeyFRGVYBUJIQMSOZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzenedicarboxylic Acid, Mono(hydroxybutyl) Ester: Core Identity, Isomeric Forms, and Sourcing-Relevant Characteristics


1,2-Benzenedicarboxylic acid, mono(hydroxybutyl) ester, systematically referred to as mono(hydroxybutyl)phthalate (MHBP), is a phthalate monoester existing as three regioisomers differentiated by the hydroxyl position on the butyl chain (2-hydroxybutyl, 3-hydroxybutyl, and 4-hydroxybutyl), with the 3-hydroxy isomer (CAS 57074-43-8) and 4-hydroxy isomer (CAS 17498-34-9) being the most documented [1]. It belongs to the benzoic acid ester class and possesses a molecular formula of C₁₂H₁₄O₅ and a monoisotopic mass of 238.084 Da . The compound is recognized as a secondary, oxidized metabolite of di-n-butyl phthalate (DBP) and also serves as a monomeric precursor for synthesizing metal-containing ionic polyurethanes via its divalent metal salts [2][3]. Key physical properties for the 4-hydroxy isomer include a boiling point of 439 °C at 760 mmHg, a flash point of 170.4 °C, and solubility in chloroform and methanol .

Why Generic Substitution of 1,2-Benzenedicarboxylic Acid, Mono(hydroxybutyl) Ester with Other Phthalate Monoesters Is Scientifically Unsupported


Substituting 1,2-benzenedicarboxylic acid, mono(hydroxybutyl) ester with structurally similar phthalate monoesters such as mono-n-butyl phthalate (MBP), mono(hydroxyethyl)phthalate (MHEP), or monobenzyl phthalate (MBzP) cannot be scientifically justified because the compound occupies two distinct functional spaces that its closest analogs do not simultaneously satisfy. In biomonitoring, the hydroxyl group at the ω-1 position of the butyl chain confers oxidative-metabolite specificity that distinguishes DBP exposure from other phthalate sources, whereas the primary monoester MBP is susceptible to external contamination and lacks this oxidative signature [1]. In polymer synthesis, the four-carbon hydroxybutyl spacer between the phthalate coordinating group and the terminal hydroxyl produces a fundamentally different ionic domain morphology and thermal response in metal-containing polyurethanes compared to the shorter two-carbon hydroxyethyl spacer of MHEP-based systems, with documented differences in glass transition temperature (Tg) dependence on metal content and initial decomposition temperature profiles [2]. These orthogonal differentiation axes mean that no single alternative compound replicates the full functional profile of MHBP.

Quantitative Differentiation Evidence for 1,2-Benzenedicarboxylic Acid, Mono(hydroxybutyl) Ester Against Closest Comparators


MHBP vs. MBP and MBzP: Stronger Inverse Association with High-Quality Blastocyst Formation in IVF

In a prospective cohort study of 50 couples undergoing IVF (761 oocytes), male urinary concentrations of MHBP (mono-3-hydroxybutyl phthalate) exhibited the strongest inverse association with high-quality blastocyst formation among all phthalate metabolites assessed, producing an odds ratio (OR) of 0.37 (95% CI 0.18–0.76, P = 0.01), which was substantially lower than the ORs for mono-n-butyl phthalate (MBP, OR = 0.55, 95% CI 0.42–0.73, P < 0.01) and monobenzyl phthalate (MBzP, OR = 0.55, 95% CI 0.36–0.84, P = 0.01) measured in the same cohort under identical analytical conditions [1].

Reproductive toxicology Phthalate metabolites Blastocyst quality

MHBP as a Minor Oxidative Metabolite: 7.1% vs. 92% of Administered DBP Dose Relative to MBP

Following a controlled single oral dose of 10 μg/kg bw deuterium-labeled D4-MnBP in four male volunteers, the secondary oxidative metabolite D4-3OH-MnBP (i.e., MHBP) accounted for only 7.1% of the total ingested dose recovered in urine, compared to 92% for the primary monoester D4-MnBP itself. The total recovered dose (MnBP + secondary metabolites) ranged from 52% to 130% of the administered dose, with the monoester half-life estimated at 1.9 ± 0.5 h [1].

Pharmacokinetics Phthalate metabolism Human biomonitoring

Urinary MHBP Concentration Approximately 10-Fold Lower Than MBP in General Population Biomonitoring

In a study of 160 spot urine samples from 110 volunteers with no known occupational phthalate exposure, 3OH-MnBP (MHBP) was detected in 97% of samples at a median concentration of 1.73 μg/L (95th percentile: 13.3 μg/L), approximately 10-fold lower than the concurrently measured MnBP (MBP) median of 20.9 μg/L (95th percentile: 110.7 μg/L). The two metabolites were highly correlated (r = 0.91, P < 0.001), confirming a consistent metabolic relationship but quantitatively distinct abundance [1]. This 10-fold concentration differential is corroborated by pregnancy cohort data (EARLI study) showing DBP-metabolite MBP at geometric mean 15.3 μg/L vs. MHBP at 1.2 μg/L in second-trimester urine (N = 183) [2].

Exposure science Human biomonitoring Urinary biomarkers

Metal Salt of MHBP vs. MHEP: Butyl Spacer Length Modulates Polymer Glass Transition Temperature and Decomposition Profile in Poly(urethane-ether)s

In calcium-containing poly(urethane-ether)s synthesized from the calcium salt of mono(hydroxybutyl)phthalate [Ca(HBP)₂], the glass transition temperature (Tg) increases systematically with increasing calcium ionic content and decreases with increasing soft segment (polyethylene glycol) content and chain length; a single Tg is observed for PEG200-based PUEs indicating homogeneous phase morphology, while two Tg values appear for PEG400-based systems, indicating phase separation [1]. In contrast, the well-established mono(hydroxyethyl)phthalate (MHEP) systems — where the spacer is a two-carbon ethyl chain — produce metal-containing cured polyesters and polyurethanes with a fundamentally different ionic crosslink density and thermal degradation profile documented across a series of patents and papers from Matsuda et al. (1977–1985) [2]. The longer butyl spacer in MHBP-derived polymers yields greater chain flexibility between ionic crosslinks, producing a distinct Tg vs. ionic content slope and a systematically lower initial decomposition temperature as calcium content increases relative to the shorter ethyl-spacer MHEP analogs [1].

Polymer chemistry Metal-containing polyurethanes Thermal properties

MHBP as an Oxidative Biomarker: Reduced Susceptibility to External Contamination vs. Primary Monoester MBP

The primary monoester MBP is documented as being prone to external contamination from DBP-containing products and laboratory materials, and possesses a relatively short elimination half-life (1.9 ± 0.5 h), which limits its reliability as a stand-alone exposure biomarker [1]. The secondary oxidative metabolite MHBP, formed endogenously via ω-1 hydroxylation of MBP, is not present as a contaminant in environmental or laboratory sources and therefore provides a contamination-resistant signal of genuine internal DBP exposure [2]. In occupational exposure settings, preshift MHBP urinary concentrations show a geometric mean of 0.79 μg/g creatinine compared to 7.2 μg/g for MBP, with MHBP exhibiting a narrower range (<0.4–2.5 μg/g) that is less influenced by sporadic external contamination events than MBP (<0.4–24.0 μg/g) [3].

Biomonitoring quality assurance Phthalate exposure assessment External contamination

Evidence-Backed Application Scenarios for 1,2-Benzenedicarboxylic Acid, Mono(hydroxybutyl) Ester


Analytical Reference Standard for DBP Oxidative Metabolite Quantification in Biomonitoring Panels

MHBP is an essential calibrant for LC-MS/MS-based urinary phthalate metabolite panels used in human biomonitoring programs such as NHANES, HBM4EU, and the Canadian Health Measures Survey. Its 10-fold lower urinary abundance relative to MBP [1] and its status as a secondary oxidative metabolite detectable in 97% of the general population [1] necessitate a dedicated, high-purity reference standard with a certified concentration to establish lower limits of quantification below 0.1 μg/L. Laboratories selecting MHBP reference materials must verify isomeric purity (3-hydroxy vs. 4-hydroxy positional isomer) as the two isomers share identical molecular mass and may co-elute under certain chromatographic conditions .

Paternal Preconception Toxicology: Biomarker for Blastocyst Quality Impairment Studies

Based on the direct head-to-head evidence that male urinary MHBP exhibits a stronger inverse association with high-quality blastocyst formation (OR = 0.37) than MBP (OR = 0.55) or MBzP (OR = 0.55) [2], MHBP should be prioritized as the lead biomarker analyte in prospective cohort studies investigating paternal preconception phthalate exposure and embryo development outcomes. Procurement of MHBP analytical standards for such studies must include documentation of lot-specific purity and stability data to support longitudinal reproducibility over multi-year cohort follow-up periods.

Synthesis of Tunable Metal-Containing Ionic Polyurethanes via Divalent Metal Salts of MHBP

The four-carbon hydroxybutyl spacer of MHBP enables synthesis of divalent metal salts [M(HBP)₂, where M = Ca²⁺, Mn²⁺, Zn²⁺, or Pb²⁺] that serve as ionic monomers for polyurethane and polyurethane-urea synthesis via polyaddition with HMDI or TDI [3]. The butyl spacer length produces a distinct Tg vs. ionic content relationship and a controllable initial decomposition temperature profile that differs from the shorter-chain mono(hydroxyethyl)phthalate (MHEP) analogs [4]. Polymer chemists should select MHBP over MHEP when a lower ionic crosslink density, greater phase separation latitude with longer soft segments (e.g., PEG400 vs. PEG200), or a specific thermal degradation envelope is required for the target application.

Contamination-Resistant DBP Exposure Biomarker for Occupational Health Surveillance

In occupational settings where external DBP contamination can confound MBP measurements (reflected in MBP's broad preshift range of <0.4–24.0 μg/g creatinine vs. MHBP's tighter range of <0.4–2.5 μg/g) [5], MHBP serves as a contamination-robust confirmatory biomarker of genuine internal exposure. Industrial hygiene laboratories should include MHBP in their routine analytical panel when monitoring workers in DBP-handling facilities, as the endogenous origin of this oxidative metabolite eliminates false positives arising from workplace surface contamination or sample handling artifacts that disproportionately affect primary monoester measurements [6].

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